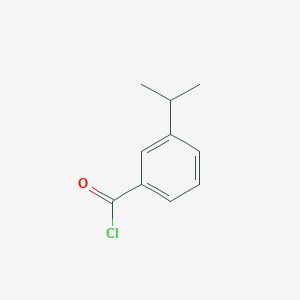

3-Isopropylbenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQOURMQVWTWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624336 | |

| Record name | 3-(Propan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325770-58-9 | |

| Record name | 3-(Propan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic properties of meta-substituted benzoyl chlorides

This guide provides a comprehensive technical analysis of the thermodynamic and kinetic properties of meta-substituted benzoyl chlorides. It is structured to support decision-making in process chemistry and drug development.

A Technical Guide to Stability, Reactivity, and Process Optimization

Executive Summary

Benzoyl chlorides are linchpin electrophiles in the synthesis of amides and esters, serving as the backbone for countless pharmaceutical intermediates. While para-substituted derivatives are widely characterized, meta-substituted benzoyl chlorides offer a unique electronic profile where resonance effects are decoupled from the reaction center, leaving inductive effects to dominate.

This guide aggregates critical thermodynamic data for m-chlorobenzoyl chloride, m-toluoyl chloride, and m-nitrobenzoyl chloride. It correlates these physical properties with kinetic stability (hydrolysis rates), providing a predictive framework for optimizing acylation reactions under non-ideal conditions.

Thermodynamic Property Atlas

The following dataset consolidates experimental values for key meta-substituted analogs. These parameters are essential for calculating vapor loads in distillation and assessing safety margins for thermal runaway.

Table 1: Physicochemical Properties of Selected Meta-Substituted Benzoyl Chlorides

| Compound | Substituent ( | MW ( g/mol ) | MP (°C) | BP (°C) @ 760 mmHg | Density (g/mL) | Vapor Pressure (Pa) @ 20°C | |

| Benzoyl Chloride | 0.00 | 140.57 | -1 | 198 | 1.211 | 50.1 | ~100 |

| 3-Methylbenzoyl Cl | -0.07 | 154.59 | -23 | 213-214 | 1.173 | ~53.0 | ~45 |

| 3-Chlorobenzoyl Cl | +0.37 | 175.01 | -4 to -1 | 225 | 1.367 | ~55.5 | 18.7 |

| 3-Nitrobenzoyl Cl | +0.71 | 185.56 | 31-34 | 275-278 | 1.420 | 61.8 | < 5 |

*Estimated via Trouton’s Rule and comparative boiling point extrapolation where direct calorimetric data is unavailable.

Key Insight: The boiling point elevation correlates linearly with molecular weight and polarity. However, the 3-nitro derivative exhibits a significant jump in density and enthalpy of vaporization, attributed to strong intermolecular dipole-dipole interactions introduced by the nitro group. This suggests that m-nitrobenzoyl chloride requires significantly higher energy input for purification by distillation.

Structure-Property Relationships (Hammett Analysis)

Understanding the reactivity of these chlorides requires analyzing the electronic influence of the meta-substituent. Unlike para positions, meta substituents cannot donate or withdraw electrons via direct resonance with the carbonyl center. The effect is purely inductive .

The Hammett Equation

The hydrolysis and alcoholysis of benzoyl chlorides follow the Hammett equation:

- (Reaction Constant): Positive (+1.0 to +2.5 depending on solvent). This indicates that the reaction is accelerated by electron-withdrawing groups (EWGs) which increase the electrophilicity of the carbonyl carbon.

-

(Substituent Constant):

-

m-CH

(-0.07): Weakly deactivating (electron donating). Slower reaction than H. -

m-Cl (+0.37): Moderately activating. Faster reaction.

-

m-NO

(+0.71): Strongly activating. Fastest reaction.

-

Visualization of Electronic Effects

The following diagram illustrates how meta-substitution influences the transition state energy during nucleophilic attack.

Figure 1: Mechanistic flow of substituent effects on reaction rates. Meta-substituents influence reactivity primarily through inductive modulation of the carbonyl electrophilicity.

Experimental Workflows

To validate thermodynamic data or assess the quality of a specific batch, the following protocols are recommended. These methods are designed to be self-validating and robust against common errors like moisture contamination.

Protocol A: Static Vapor Pressure Measurement

This method is superior to dynamic boiling point determination for high-boiling, moisture-sensitive liquids like benzoyl chlorides.

Objective: Determine

Equipment:

-

Isoteniscope or custom glass cell.

-

Capacitance Manometer (0.1 - 1000 Torr range).

-

High-vacuum pump (< 10 mTorr).

-

Thermostatted bath (± 0.05°C).

Step-by-Step Methodology:

-

Sample Loading: Load ~5 mL of the benzoyl chloride into the sample cell under an inert atmosphere (N

or Ar glovebox) to prevent hydrolysis. -

Degassing (Critical Step):

-

Freeze the sample using liquid nitrogen.

-

Open the valve to the vacuum pump to remove headspace gas.

-

Close the valve and thaw the sample.

-

Repeat this Freeze-Pump-Thaw cycle at least 3 times until no pressure spike is observed upon thawing (indicates removal of dissolved air/volatiles).

-

-

Equilibration: Immerse the cell in the thermostatted bath at the starting temperature (e.g., 20°C). Allow 30 minutes for thermal equilibrium.

-

Measurement: Record the pressure reading from the capacitance manometer. Ensure the reading is stable for >10 minutes.

-

Validation: Increase temperature by 5°C and repeat. Plot

vs

Figure 2: Schematic of the Static Vapor Pressure measurement setup. The cold trap is essential to prevent corrosive acyl chloride vapors from damaging the vacuum pump.

Protocol B: Hydrolytic Stability Assay (Conductometry)

Objective: Quantify the reactivity (

-

Preparation: Prepare a solvent mixture of 50:50 Acetone:Water (v/v). The high water content ensures pseudo-first-order kinetics.

-

Blanking: Measure the background conductivity of the solvent. It should be near zero.[1]

-

Initiation: Inject a known concentration (e.g., 10 mM) of the benzoyl chloride.

-

Monitoring: Continuously log conductivity. The reaction produces HCl, linearly increasing conductivity.

-

Reaction:

-

-

Data Analysis: Plot

vs time. The slope is

Applications in Synthesis

-

Reaction Selectivity: When using m-nitrobenzoyl chloride, expect reaction rates 10-50x faster than m-toluoyl chloride. Lower temperatures (-10°C to 0°C) are recommended for the nitro derivative to prevent over-acylation or polymerization side reactions.

-

Distillation Safety: m-Chlorobenzoyl chloride has a vapor pressure of ~18.7 Pa at 20°C. While low, this is sufficient to cause respiratory damage. Vacuum distillation requires a vacuum of < 5 mmHg to keep pot temperatures below 100°C, minimizing thermal decomposition.

References

-

NIST Chemistry WebBook. Benzoyl chloride - Thermochemical Data.[Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 104: Vapour Pressure.[2][Link]

Sources

3-Isopropylbenzoyl Chloride: Strategic Utilization in Lipophilic Pharmacophore Installation

The following technical guide is structured to serve researchers and drug development professionals. It prioritizes mechanistic insight, reproducible protocols, and the strategic rationale for using 3-Isopropylbenzoyl chloride in medicinal chemistry.

Technical Whitepaper | Pharmaceutical Intermediates Series

Executive Summary

In the optimization of small molecule active pharmaceutical ingredients (APIs), the 3-isopropylbenzoyl moiety serves as a critical "privileged substructure." Unlike its para-substituted isomer (derived from cumic acid), the meta-substituted 3-isopropyl variant offers a unique balance of lipophilicity (LogP) and steric volume without the high symmetry that often leads to rapid crystal lattice packing (low solubility) or predictable metabolic clearance.

This guide details the physicochemical profile, synthesis, and application of 3-Isopropylbenzoyl chloride as a high-value electrophile for installing the m-cumenyl pharmacophore in novel analgesics, anesthetic analogs, and kinase inhibitors.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 3-Isopropylbenzoyl chloride |

| CAS Number | 15783-04-7 (Acid Precursor: 5651-47-8) |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| Physical State | Colorless to pale yellow fuming liquid |

| Boiling Point | ~115–120 °C at 15 mmHg (Predicted) |

| Density | ~1.12 g/mL |

| Reactivity | Highly moisture-sensitive; hydrolyzes to HCl and 3-isopropylbenzoic acid.[1] |

The "Meta-Isopropyl" Effect in Drug Design

Medicinal chemists select the 3-isopropyl substituent over the 4-isopropyl isomer for specific reasons:

-

Conformational Restriction: The meta-substituent clashes with ortho-protons on the benzoyl ring, forcing the carbonyl group out of planarity. This "twist" can lock bioactive conformations that planar analogs cannot access.

-

Metabolic Shielding: While the para-position is a primary site for Cytochrome P450 oxidation, placing the isopropyl group at the meta-position leaves the para-position open for blocking groups (e.g., Fluorine) or allows the molecule to evade specific p-hydroxylases.

-

Lipophilic Vector: It adds significant lipophilicity (+LogP ~1.3) in a lateral vector, filling hydrophobic pockets in receptors (e.g., GPCRs) that are wide rather than deep.

Synthesis & Manufacturing Workflows

The synthesis of 3-Isopropylbenzoyl chloride is typically achieved via the chlorination of 3-isopropylbenzoic acid . The acid itself is the rate-limiting material, often synthesized via Grignard carboxylation of 3-bromo-isopropylbenzene or oxidation of 3-isopropyltoluene.

Industrial Synthesis Pathway (DOT Diagram)

Figure 1: Chlorination pathway converting the carboxylic acid to the acid chloride using Thionyl Chloride.

Pharmaceutical Applications & Case Studies

Case Study A: Adenylyl Cyclase 1 (AC1) Inhibitors for Chronic Pain

Recent research into non-opioid analgesics has identified the 3-isopropylbenzamide scaffold as a potent inhibitor of Adenylyl Cyclase 1 (AC1).

-

Mechanism: The 3-isopropyl group occupies a hydrophobic cleft in the AC1 enzyme, providing selectivity over AC8.

-

Synthesis Role: 3-Isopropylbenzoyl chloride is reacted with complex aminopyrazoles to form the amide linkage. The high reactivity of the acid chloride is required due to the poor nucleophilicity of the heteroaryl amine.

Case Study B: Propofol Analogs (Anesthetic Antagonists)

Derivatives of 3-isopropylbenzoic acid are structural isomers of the anesthetic Propofol (2,6-diisopropylphenol).

-

Application: Converting the phenol of Propofol to a benzoyl domain changes the pharmacology from agonism (GABA_A modulation) to potential antagonism or inactive binding, useful for studying binding site topology.

-

Chemistry: The acid chloride allows for the rapid generation of ester and amide libraries to probe the "steric limit" of the anesthetic binding pocket.

Experimental Protocol: Amide Coupling via Acid Chloride

Objective: Synthesis of N-Benzyl-3-isopropylbenzamide (Model Reaction). Scale: 10 mmol.

Materials

-

3-Isopropylbenzoic acid (1.64 g, 10 mmol)

-

Thionyl Chloride (SOCl₂) (2.38 g, 20 mmol)

-

Benzylamine (1.07 g, 10 mmol)

-

Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Catalytic DMF (1 drop)[2]

Methodology

-

Activation (Acid Chloride Formation):

-

In a dry 50 mL Round Bottom Flask (RBF) equipped with a reflux condenser and drying tube (CaCl₂), dissolve 3-isopropylbenzoic acid in 10 mL anhydrous DCM.

-

Add Thionyl Chloride dropwise.[2] Add 1 drop of DMF (catalyst).[2]

-

Critical Step: Heat to reflux (40°C) for 2 hours. Monitor gas evolution (HCl/SO₂).

-

Once gas evolution ceases, remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude 3-Isopropylbenzoyl chloride as a yellow oil. Do not purify on silica (hydrolysis risk).

-

-

Coupling (Schotten-Baumann Conditions):

-

Re-dissolve the crude acid chloride in 10 mL anhydrous DCM.

-

Cool to 0°C in an ice bath.

-

Add a mixture of Benzylamine and Triethylamine in 5 mL DCM dropwise over 10 minutes. Exothermic reaction.

-

Allow to warm to room temperature and stir for 4 hours.

-

-

Workup:

-

Quench with 1M HCl (to remove unreacted amine).

-

Wash organic layer with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Dry over MgSO₄, filter, and concentrate.

-

Self-Validating QC Check

-

IR Spectroscopy: Disappearance of broad -OH stretch (3000-2500 cm⁻¹) and appearance of sharp Amide I carbonyl peak (~1640 cm⁻¹).

-

TLC: The product will have a significantly higher Rf than the starting acid in 20% EtOAc/Hexanes.

Handling & Stability Data

-

Corrosion Hazard: The chloride hydrolyzes immediately upon contact with moisture to release HCl gas. All transfers must use syringe techniques or dry-box conditions.

-

Storage: Store under Nitrogen/Argon at 2-8°C. Long-term storage can lead to the formation of anhydride impurities if seals are compromised.

References

- Title: Discovery of Pyrazolyl Pyrimidinone Compounds as Adenylyl Cyclase 1 Inhibitors for the Treatment of Chronic Pain.

-

Propofol Analog Chemistry

- Title: Functionalization of 1,3-Diisopropylbenzene to Probe the Antagonism of Propofol Anesthesia.

- Source:Journal of Organic Chemistry / PMC.

-

URL:[Link]

-

General Acid Chloride Synthesis

-

Chemical Safety Data

- Title: Safety Data Sheet - Benzoyl Chloride Deriv

- Source: PubChem Labor

-

URL:[Link]

Sources

A Technical Guide to the Reactivity Profiles of 3-Isopropylbenzoyl Chloride and Benzoyl Chloride

Abstract

This technical guide provides an in-depth analysis and comparison of the reactivity profiles of 3-isopropylbenzoyl chloride and the archetypal benzoyl chloride. Tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document elucidates the subtle yet significant impact of a meta-positioned isopropyl group on the electrophilicity and steric accessibility of the acyl chloride functional group. We will dissect the underlying electronic and steric effects, present a framework for predicting reactivity, and provide a robust experimental protocol for quantitative comparison. The insights contained herein are intended to guide reaction design, optimization, and the strategic selection of acylating agents for specific synthetic outcomes.

Introduction: The Acyl Chloride as a Cornerstone of Synthesis

Acyl chlorides are among the most versatile and reactive carboxylic acid derivatives, serving as powerful electrophilic building blocks in a vast array of chemical transformations. Their utility is most prominently displayed in acylation reactions, including Friedel-Crafts acylations, esterifications, and amidations, which are fundamental to the construction of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.

Benzoyl chloride, the simplest aromatic acyl chloride, serves as a universal benchmark for reactivity and reaction development. Its chemical behavior is well-understood and extensively documented. However, modern synthesis often demands nuanced control over reactivity and molecular architecture. Substituted benzoyl chlorides, such as 3-isopropylbenzoyl chloride, offer this control. The introduction of an isopropyl substituent on the aromatic ring, while seemingly minor, modulates the electronic and steric environment of the reactive carbonyl center. Understanding the magnitude and nature of this modulation is critical for predictable and efficient synthesis. This guide aims to provide that understanding through a detailed comparative analysis.

Physicochemical Properties: A Comparative Overview

A molecule's physical properties are a direct reflection of its structure and influence its behavior in a reaction system, affecting aspects like solubility and reaction temperature. The table below summarizes the key physicochemical properties of our two subjects.

| Property | Benzoyl Chloride | 3-Isopropylbenzoyl Chloride |

| Molecular Formula | C₇H₅ClO | C₁₀H₁₃ClO |

| Molecular Weight | 140.57 g/mol | 182.66 g/mol |

| Appearance | Colorless to faint yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 197.2 °C | ~245-247 °C (Predicted) |

| Density | 1.21 g/mL | ~1.07 g/mL (Predicted) |

| CAS Number | 98-88-4 | 36876-63-0 |

Core Principles of Reactivity: Electronic and Steric Effects

The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. Any structural feature that depletes electron density from this carbon enhances reactivity, while features that donate electron density diminish it.

Electronic Profile

The key difference between the two molecules is the C₃H₇- group. The isopropyl group is a weak electron-donating group (EDG) through an effect known as hyperconjugation or the inductive effect .

-

Benzoyl Chloride: The carbonyl group is deactivated by the chlorine atom's strong inductive electron withdrawal, making the carbonyl carbon highly electrophilic. The benzene ring itself has a minimal electronic effect in the unsubstituted case.

-

3-Isopropylbenzoyl Chloride: The isopropyl group, positioned at the meta-position, donates electron density into the benzene ring via the sigma bonds. This slight increase in electron density is relayed through the ring to the carbonyl carbon. While the effect is attenuated by the distance, it systematically reduces the partial positive charge (δ+) on the carbonyl carbon compared to benzoyl chloride.

This leads to our primary hypothesis: 3-isopropylbenzoyl chloride is inherently less reactive than benzoyl chloride due to the electron-donating nature of the meta-isopropyl group.

Caption: Electronic comparison of benzoyl chloride and its 3-isopropyl derivative.

Steric Profile

Steric hindrance refers to the obstruction of a reaction site by bulky chemical groups. In nucleophilic acyl substitution, the nucleophile must approach the carbonyl carbon.

-

Benzoyl Chloride: The carbonyl group is sterically unhindered, allowing for easy access by a wide range of nucleophiles.

-

3-Isopropylbenzoyl Chloride: The isopropyl group is located at the meta-position, which is relatively remote from the carbonyl (-COCl) group at position 1. While the isopropyl group itself is bulkier than a hydrogen atom, its placement at C-3 does not significantly shield the C-1 carbonyl carbon from nucleophilic attack. Therefore, steric effects are expected to play a minimal role in differentiating the reactivity of these two compounds.

Mechanistic Pathway of Acylation

Both compounds undergo nucleophilic acyl substitution primarily through a tetrahedral addition-elimination mechanism.[1][2][3] The reaction is initiated by the attack of a nucleophile (e.g., an alcohol, amine, or aromatic ring) on the electrophilic carbonyl carbon.[2][3]

Sources

Methodological & Application

Application Notes & Protocols: 3-Isopropylbenzoyl Chloride as a Strategic Building Block in Modern Drug Discovery

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Isopropylbenzoyl Moiety in Medicinal Chemistry

In the intricate landscape of drug design, the selection of appropriate building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 3-Isopropylbenzoyl chloride, a reactive acyl chloride, presents itself as a valuable scaffold for introducing the 3-isopropylbenzoyl moiety into nascent drug candidates. This functional group imparts a unique combination of steric bulk and lipophilicity, which can be strategically employed to modulate a molecule's interaction with its biological target.

The isopropyl group, a non-polar, hydrophobic substituent, can engage in van der Waals interactions within the hydrophobic pockets of receptor binding sites.[1][2] Its branched nature provides a distinct three-dimensional profile compared to linear alkyl groups, which can be crucial for achieving selective binding. The meta-position of the isopropyl group on the benzoyl ring influences the electronics and conformational flexibility of the entire fragment, offering a nuanced approach to structure-activity relationship (SAR) studies.[3]

This application note will delve into the practical utility of 3-isopropylbenzoyl chloride as a building block, with a particular focus on its application in the synthesis of novel urate transporter 1 (URAT1) inhibitors, a clinically relevant class of drugs for the treatment of gout.[4][5]

Target Focus: URAT1 Inhibitors for Hyperuricemia and Gout

Gout is a debilitating form of inflammatory arthritis caused by the deposition of monosodium urate crystals in joints, a consequence of elevated levels of uric acid in the blood (hyperuricemia).[6] A primary mechanism for controlling uric acid levels is through the inhibition of the urate transporter 1 (URAT1), a protein located in the proximal tubules of the kidneys responsible for the reabsorption of uric acid from urine back into the bloodstream.[5][7] By blocking URAT1, uric acid excretion is enhanced, leading to a reduction in serum uric acid levels.[8]

The drug Lesinurad is a selective URAT1 inhibitor that underscores the therapeutic potential of this target.[4][9] Structure-activity relationship studies of Lesinurad and other URAT1 inhibitors have highlighted the critical role of a hydrophobic moiety in binding to the transporter.[1][2] While Lesinurad features a 4-cyclopropylnaphthalen-1-yl group, the exploration of other hydrophobic groups is a key avenue for the discovery of new chemical entities with improved properties. This provides a compelling rationale for the use of 3-isopropylbenzoyl chloride in the design of novel URAT1 inhibitors.

Core Reactions & Synthetic Strategies

3-Isopropylbenzoyl chloride, as a typical acyl chloride, readily participates in a variety of fundamental organic reactions, making it a versatile tool for medicinal chemists.[3]

Amide Bond Formation: Acylation of Amines and Heterocycles

The reaction of 3-isopropylbenzoyl chloride with primary or secondary amines is a robust method for forming amide bonds. This is particularly relevant in the synthesis of URAT1 inhibitors, many of which feature a central heterocyclic core, such as a triazole, appended with an acylated amine. The Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the HCl byproduct, are often employed for this transformation.[10]

Ester Formation: Acylation of Alcohols

Esterification of alcohols with 3-isopropylbenzoyl chloride provides a straightforward method for introducing the 3-isopropylbenzoyl moiety into molecules containing a hydroxyl group. This can be useful for creating prodrugs or for modifying the solubility and metabolic stability of a lead compound.

Friedel-Crafts Acylation: Carbon-Carbon Bond Formation

In the presence of a Lewis acid catalyst, 3-isopropylbenzoyl chloride can acylate aromatic rings through a Friedel-Crafts reaction. This allows for the synthesis of ketones containing the 3-isopropylbenzoyl group, which can serve as intermediates for more complex molecular architectures.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key reactions utilizing 3-isopropylbenzoyl chloride.

Protocol 1: Synthesis of 3-Isopropylbenzoyl Chloride from 3-Isopropylbenzoic Acid

This protocol describes the conversion of the corresponding carboxylic acid to the more reactive acyl chloride.

Caption: Amidation for URAT1 inhibitor synthesis.

Materials:

-

3-Amino-1,2,4-triazole derivative (e.g., a derivative with a suitable hydrophobic tail for URAT1 inhibition)

-

3-Isopropylbenzoyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the 3-amino-1,2,4-triazole derivative (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine or triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

In a separate flask, dissolve 3-isopropylbenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM.

-

Add the solution of 3-isopropylbenzoyl chloride dropwise to the stirred solution of the aminotriazole at 0°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality: The acylation of the exocyclic amino group of the triazole with 3-isopropylbenzoyl chloride forms the desired amide bond. [11]The use of an anhydrous solvent is crucial as 3-isopropylbenzoyl chloride will readily hydrolyze in the presence of water. A non-nucleophilic base like pyridine or triethylamine is necessary to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. [10]Performing the initial addition at low temperature helps to control the exothermic nature of the reaction.

Data Presentation: Characterization of a Hypothetical URAT1 Inhibitor Analog

| Property | Expected Data |

| Molecular Formula | C₂₀H₂₀N₄O (example) |

| Molecular Weight | 348.4 g/mol (example) |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to the 3-isopropylbenzoyl group (aromatic and isopropyl protons) and the triazole core with its substituent. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the isopropyl group and the rest of the molecule. |

| Mass Spectrometry | [M+H]⁺ peak at m/z = 349.4 (example) |

| Purity (HPLC) | >95% |

| In Vitro URAT1 Inhibition (IC₅₀) | Expected to be in the low micromolar to nanomolar range, depending on the nature of the triazole substituent. |

Safety and Handling of 3-Isopropylbenzoyl Chloride

As with other benzoyl chlorides, 3-isopropylbenzoyl chloride is a corrosive and lachrymatory substance. [12]It reacts with water, including moisture in the air, to produce hydrochloric acid. [13]Therefore, it is imperative to handle this reagent with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Mandatory PPE:

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

Lab coat

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Keep the container tightly closed when not in use.

-

Avoid contact with skin, eyes, and clothing. [14]* Store in a cool, dry place away from moisture and incompatible materials such as alcohols and strong bases.

In Case of Exposure:

-

Skin contact: Immediately wash the affected area with copious amounts of water and seek medical attention.

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek urgent medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Conclusion

3-Isopropylbenzoyl chloride is a valuable and versatile building block for drug discovery, offering a strategic means to introduce a key hydrophobic and sterically defined moiety into potential drug candidates. Its utility is particularly evident in the context of developing novel URAT1 inhibitors for the treatment of gout, where the 3-isopropylbenzoyl group can serve as an effective surrogate for other hydrophobic fragments, potentially leading to compounds with improved pharmacological profiles. The straightforward and well-established reactivity of 3-isopropylbenzoyl chloride in fundamental organic reactions, coupled with its commercial availability, makes it an attractive tool for medicinal chemists in the pursuit of new therapeutic agents.

References

-

AstraZeneca. (2015, December 22). ZURAMPIC® (lesinurad) approved by US FDA for patients with gout. [Link]

-

Cai, W., Wu, J., Liu, W., Xie, Y., Liu, Y., Zhang, S., Xu, W., Tang, L., Wang, J., & Zhao, G. (2018). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Molecules, 23(2), 252. [Link]

- Dalbeth, N., Merriman, T. R., & Stamp, L. K. (2016). Gout. The Lancet, 388(10055), 2039–2052.

- Google Patents. (n.d.). Preparation method of 3,5-dichlorobenzoyl chloride.

-

Hagerty, D. T., & Ginsberg, M. (2017). Lesinurad, a Selective URAT-1 Inhibitor With a Novel Mechanism in Combination With a Xanthine Oxidase Inhibitor, for Hyperuricemia Associated With Gout. Annals of Pharmacotherapy, 51(1), 59–67. [Link]

-

Hou, X., Wang, Y., Zhang, Y., Liu, Y., Li, Y., Zhu, F., Li, J., & Tang, W. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7434. [Link]

-

Keenan, R. T., Shen, Z., Yan, S., Yeh, L. T., & Pillinger, M. H. (2024). How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present. Exploratory Musculoskeletal Diseases, 2, 529–554. [Link]

-

Matar, N. (2017). Answer to "What is best condition for benzolation of primary aromatic amines in presence of secondary amine?". ResearchGate. [Link]

-

Patsnap. (2024, June 21). What are URAT1 inhibitors and how do they work? Synapse. [Link]

-

Roth, C. (n.d.). Safety Data Sheet: Benzoyl chloride. [Link]

-

The Pharmaceutical Journal. (2016, January 1). FDA approves URAT1 inhibitor lesinurad to treat gout. [Link]

-

Wu, W., et al. (2024). Molecular mechanism of drug inhibition of URAT1. Nature Communications, 15(1), 6030. [Link]

-

Zhang, Y., et al. (2024). Molecular basis of the urate transporter URAT1 inhibition by gout drugs. bioRxiv. [Link]

Sources

- 1. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Lesinurad - Wikipedia [en.wikipedia.org]

- 5. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. explorationpub.com [explorationpub.com]

- 7. ZURAMPIC® (lesinurad) approved by US FDA for patients with gout [astrazeneca.com]

- 8. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

Catalytic Coupling of 3-Isopropylbenzoyl Chloride: A Senior Application Scientist's Guide to Modern Ketone Synthesis

Introduction: The Versatility of the Isopropylbenzoyl Moiety and the Power of Catalytic C-C Bond Formation

In the landscape of pharmaceutical and materials science, the 3-isopropylphenyl ketone motif is a recurring structural element of significant interest. 3-Isopropylbenzoyl chloride, as a readily available acylating agent, serves as a critical building block for the synthesis of these valuable compounds. Traditional methods for its coupling, such as Friedel-Crafts acylation, while foundational, are often limited by harsh conditions and regioselectivity issues, particularly with substituted aromatic substrates.[1][2]

Modern synthetic chemistry has largely overcome these limitations through the advent of transition metal-catalyzed cross-coupling reactions. These methodologies offer unparalleled precision, functional group tolerance, and efficiency in the construction of C-C and C-N bonds. This guide provides an in-depth exploration of the most pertinent catalytic methods for the derivatization of 3-isopropylbenzoyl chloride, offering detailed protocols and expert insights for researchers in drug development and materials science. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the selection of catalysts, ligands, and reaction conditions, with a particular focus on addressing the steric considerations presented by the isopropyl group.

Core Coupling Methodologies: A Comparative Overview

The choice of catalytic method for coupling with 3-isopropylbenzoyl chloride is dictated by the desired bond formation and the nature of the coupling partner. The most prevalent and powerful techniques include the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig reactions. Each offers a unique set of advantages and is suited for specific synthetic transformations.

| Coupling Reaction | Coupling Partner | Bond Formed | Key Advantages | Considerations |

| Suzuki-Miyaura | Organoboron Reagents | C(sp²)-C(acyl) | High functional group tolerance, commercially available reagents, low toxicity of byproducts. | Requires anhydrous conditions for acyl chlorides. |

| Sonogashira | Terminal Alkynes | C(sp)-C(acyl) | Direct route to ynones, mild reaction conditions. | Often requires a copper co-catalyst. |

| Stille | Organostannane Reagents | C(sp²)-C(acyl) | Broad substrate scope, tolerant of many functional groups. | Toxicity of organotin reagents and byproducts. |

| Buchwald-Hartwig | Amines | N-C(acyl) | Efficient synthesis of amides from aryl chlorides. | Catalyst and ligand selection is crucial for efficiency. |

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Ketones

The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis for its versatility and functional group tolerance.[3][4] When applied to acyl chlorides, it provides a direct and high-yielding route to unsymmetrical diaryl ketones. The reaction proceeds through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the acyl chloride, followed by transmetalation with an organoboron reagent and reductive elimination to afford the ketone product.

A critical consideration for the Suzuki-Miyaura coupling of acyl chlorides is the use of anhydrous reaction conditions to prevent hydrolysis of the acyl chloride starting material.[1]

Catalytic Cycle of Acyl-Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of an acyl chloride.

Protocol: Suzuki-Miyaura Coupling of 3-Isopropylbenzoyl Chloride with 4-Methylphenylboronic Acid

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of acyl chlorides.[1]

Materials:

-

3-Isopropylbenzoyl chloride (1.0 equiv)

-

4-Methylphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equiv, anhydrous)

-

Anhydrous toluene

-

Anhydrous dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 equiv), PPh₃ (0.08 equiv), and anhydrous K₂CO₃ (2.0 equiv).

-

Add 4-methylphenylboronic acid (1.2 equiv).

-

Add anhydrous toluene and anhydrous dioxane (typically a 3:1 to 4:1 mixture).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3-isopropylbenzoyl chloride (1.0 equiv) dropwise to the stirred suspension.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a robust and commonly used catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: Anhydrous potassium carbonate is used to activate the boronic acid for transmetalation and to neutralize the HCl generated during the reaction.

-

Solvent: A mixture of toluene and dioxane is often employed. Toluene is a good solvent for the reactants, while dioxane can help to solubilize the palladium catalyst and inorganic base. The anhydrous nature of the solvents is crucial.

Sonogashira Coupling: A Gateway to Ynones

The Sonogashira coupling provides a powerful and direct method for the synthesis of ynones (α,β-alkynyl ketones) by reacting an acyl chloride with a terminal alkyne.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The steric hindrance from the 3-isopropyl group on the benzoyl chloride is generally well-tolerated in this reaction.

Experimental Workflow for Acyl-Sonogashira Coupling

Caption: General workflow for the acyl-Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of 3-Isopropylbenzoyl Chloride with Phenylacetylene

This protocol is based on established procedures for the Sonogashira coupling of acyl chlorides.[6]

Materials:

-

3-Isopropylbenzoyl chloride (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (TEA, 2.0 equiv)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 equiv) and CuI (0.05 equiv).

-

Add anhydrous THF, followed by triethylamine (2.0 equiv).

-

Add phenylacetylene (1.1 equiv) to the mixture.

-

Stir the reaction at room temperature and add 3-isopropylbenzoyl chloride (1.0 equiv) dropwise.

-

Continue stirring at room temperature and monitor the reaction by TLC or GC-MS. The reaction is often complete within a few hours.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Rationale for Experimental Choices:

-

Catalyst System: The combination of a palladium(II) precatalyst and a copper(I) co-catalyst is classic for Sonogashira couplings. The palladium facilitates the oxidative addition and reductive elimination steps, while the copper is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

-

Base: Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent in some cases. It also scavenges the HCl produced.

-

Solvent: Anhydrous THF is a common solvent for Sonogashira reactions as it dissolves both the organic reactants and the catalyst system well.

Stille Coupling: A Robust Method with Considerations

The Stille coupling offers a highly reliable method for the formation of ketones from acyl chlorides and organostannane reagents.[7][8] A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback that requires careful handling and purification to remove tin byproducts.

Protocol: Stille Coupling of 3-Isopropylbenzoyl Chloride with Tributyl(phenyl)stannane

This protocol is adapted from general procedures for the Stille coupling of acyl chlorides.[9]

Materials:

-

3-Isopropylbenzoyl chloride (1.0 equiv)

-

Tributyl(phenyl)stannane (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Tri(2-furyl)phosphine (TFP, 8 mol%)

-

Anhydrous 1,4-dioxane

Procedure:

-

In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk flask with Pd₂(dba)₃ (0.02 equiv) and TFP (0.08 equiv).

-

Add anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst.

-

Add 3-isopropylbenzoyl chloride (1.0 equiv) to the catalyst solution.

-

Add tributyl(phenyl)stannane (1.1 equiv) dropwise.

-

Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

To the reaction mixture, add a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of celite, washing with diethyl ether.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Rationale for Experimental Choices:

-

Catalyst System: Pd₂(dba)₃ is a common palladium(0) source, and tri(2-furyl)phosphine is an electron-rich ligand that can accelerate the rate-limiting oxidative addition step.

-

Solvent: Anhydrous dioxane is a suitable solvent for Stille couplings, as it is relatively high-boiling and can dissolve the reactants and catalyst.

-

Workup: The potassium fluoride workup is essential for removing the toxic tributyltin chloride byproduct.

Buchwald-Hartwig Amination: Direct Synthesis of Amides

The Buchwald-Hartwig amination has revolutionized the synthesis of anilines and aryl amides from aryl halides.[10] While more commonly applied to aryl halides for C-N bond formation, the amidation of acyl chlorides is also a feasible and direct route to amides, bypassing the need to first prepare the corresponding carboxylic acid.

Protocol: Buchwald-Hartwig Amination of 3-Isopropylbenzoyl Chloride with Aniline

This protocol is based on general principles of Buchwald-Hartwig amination.[11]

Materials:

-

3-Isopropylbenzoyl chloride (1.0 equiv)

-

Aniline (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

-

Add anhydrous toluene, followed by aniline (1.2 equiv).

-

Add 3-isopropylbenzoyl chloride (1.0 equiv).

-

Seal the tube and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash chromatography.

Rationale for Experimental Choices:

-

Catalyst System: The combination of a palladium precatalyst with a bulky, electron-rich phosphine ligand like XPhos is crucial for efficient Buchwald-Hartwig aminations. These ligands promote the reductive elimination step, which is often rate-limiting.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

Decarbonylative Coupling: An Alternative Pathway

In some instances, particularly with certain palladium catalysts and ligands, a decarbonylative pathway can be observed where the carbonyl group of the acyl chloride is extruded as carbon monoxide, leading to the formation of a C-C bond between the aryl groups directly.[12][13] While often considered a side reaction, this can be harnessed as a synthetic strategy for the preparation of biaryls from aroyl chlorides.

The success of this transformation is highly dependent on the choice of ligand, with bulky, electron-donating phosphines often promoting decarbonylation.[12]

Conclusion and Future Outlook

The catalytic coupling of 3-isopropylbenzoyl chloride provides a powerful and versatile platform for the synthesis of a wide array of valuable ketone and amide derivatives. The choice of the optimal catalytic system depends on the desired transformation and the nature of the coupling partner. While palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig couplings are well-established, the field continues to evolve. Emerging methodologies utilizing more earth-abundant and cost-effective catalysts, such as those based on nickel, are gaining prominence and offer exciting new avenues for the functionalization of acyl chlorides.[14] As the demand for increasingly complex and diverse molecular architectures grows, the continued development of innovative catalytic strategies for the coupling of readily available building blocks like 3-isopropylbenzoyl chloride will remain a key focus of research in synthetic chemistry.

References

-

LibreTexts. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of different aryl chlorides with phenylacetylene catalyzed by Pd-Cu bimetallic NP 4. ResearchGate. [Link]

- Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.

-

ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride…. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

PrepChem.com. (n.d.). Synthesis of p-isopropylbenzoyl chloride. PrepChem.com. [Link]

-

PubMed. (2021). Nickel-Catalyzed C(sp3)-H Functionalization of Benzyl Nitriles: Direct Michael Addition to Terminal Vinyl Ketones. PubMed. [Link]

-

Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]

-

National Institutes of Health. (2017). Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides. PubMed Central. [Link]

-

ResearchGate. (n.d.). Sonogashira coupling between benzoyl chloride and phenyl acetylene catalyzed by Cu2O NPs@g-C3N4. ResearchGate. [Link]

-

PubMed. (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. PubMed. [Link]

-

PubMed. (2014). Palladium-catalyzed cross-coupling of benzyl chlorides with cyclopropanol-derived ketone homoenolates. PubMed. [Link]

-

Massachusetts Institute of Technology. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. MIT Open Access Articles. [Link]

-

Royal Society of Chemistry. (2022). Rhodium(III)-Catalyzed Triple Aryl/Alkenyl C−H Bond Activation of Aryl Enaminones to. ACS Publications. [Link]

-

Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. University of Graz. [Link]

-

LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). (PDF) Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Nickel-catalyzed synthesis of aryl ketones from arylsulfonium salts and nitriles. Organic Chemistry Frontiers. [Link]

-

MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

- Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. Preprints.org. https://www.preprints.org/manuscript/202310.2024/v1

-

ResearchGate. (n.d.). Preparation of rhodium chloride and its catalytic performance. ResearchGate. [Link]

-

PubMed. (2004). Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Stille cross-coupling of aryl chlorides. PubMed. [Link]

-

Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry. [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Palladium‐Catalyzed Direct Cross‐Coupling of Potassium Styryltrifluoroborates and Benzoyl Chlorides — A One‐Step Method for Chalcone Synthesis. Sci-Hub. [Link]

-

Taylor & Francis eBooks. (1991). Nickel-Catalyzed Electrochemical Coupling Reaction Between Alkyl Chlorides and Carbonyl Compounds in the Presence of Sacrificial Zinc Anode. Taylor & Francis eBooks. [Link]

-

SlideShare. (n.d.). Stille-Coupling Reaction. SlideShare. [Link]

-

The Hartwig Group. (2026). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. The Hartwig Group. [Link]

-

ResearchGate. (n.d.). Reaction condition optimization for the Sonogashira coupling reaction of benzoyl chloride with phenylacetylene catalyzed by Pd-MD 3. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. RSC Publishing. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. ResearchGate. [Link]

-

ResearchGate. (n.d.). Nickel-Catalyzed C(sp 3 )–H Functionalization of Benzyl Nitriles: Direct Michael Addition to Terminal Vinyl Ketones | Request PDF. ResearchGate. [Link]

-

ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

-

PubMed. (2017). Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides. PubMed. [Link]

-

ResearchGate. (n.d.). Stille cross-coupling of secondary and tertiary α-(trifluoromethyl)-benzyl chlorides with allylstannanes | Request PDF. ResearchGate. [Link]

-

MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

-

Royal Society of Chemistry. (2012). Rhodium-catalyzed acyloxy migration of propargylic esters in cycloadditions, inspiration from the recent “gold rush”. Chemical Society Reviews. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lnigchrm.in [lnigchrm.in]

- 9. Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Stille cross-coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nickel-catalyzed synthesis of aryl ketones from arylsulfonium salts and nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

One-pot synthesis protocols utilizing 3-Isopropylbenzoyl chloride

Application Note: One-Pot Synthesis Protocols Utilizing 3-Isopropylbenzoyl Chloride

Abstract This technical guide outlines advanced one-pot synthesis protocols utilizing 3-Isopropylbenzoyl chloride (CAS: 1711-09-7), a critical acylating agent in the development of kinase inhibitors, GPCR ligands, and antiprotozoal agents.[1] Due to the moisture sensitivity of the acyl chloride and the steric influence of the meta-isopropyl group, "telescoped" (one-pot) workflows are highly advantageous. This document details methodologies for in situ generation-amidation cascades, solvent-free "green" benzoylations, and Friedel-Crafts acylations, emphasizing process safety, yield optimization, and impurity control.[1]

Introduction: Chemical Profile & Strategic Utility

3-Isopropylbenzoyl chloride is an electrophilic building block used to introduce the 3-isopropylbenzoyl moiety, a lipophilic pharmacophore often employed to occupy hydrophobic pockets in protein targets (e.g., allosteric kinase sites).[1]

-

Reactivity Profile: As an acid chloride, it is highly reactive toward nucleophiles (amines, alcohols, thiols) and aromatic rings (Friedel-Crafts).[1]

-

Operational Challenge: It hydrolyzes rapidly to 3-isopropylbenzoic acid upon exposure to atmospheric moisture.[1]

-

The One-Pot Advantage: Isolating the acid chloride often leads to yield loss and quality degradation. A telescoped one-pot protocol —where the acid chloride is generated from the stable acid and reacted immediately without isolation—ensures high effective stoichiometry and minimizes handling of hazardous lachrymators.

Protocol A: Telescoped In Situ Activation & Amidation

Target Application: Synthesis of Benzamide Scaffolds (e.g., Salicylamide derivatives for antiprotozoal activity).

This protocol describes the conversion of 3-isopropylbenzoic acid to its acid chloride followed immediately by coupling with a nucleophilic amine.[1] This method is preferred for drug discovery campaigns requiring high throughput.[1]

Mechanism & Workflow

The carboxylic acid is activated with Thionyl Chloride (

Figure 1: Telescoped activation and amidation workflow avoiding isolation of the moisture-sensitive intermediate.

Step-by-Step Methodology

Reagents:

-

3-Isopropylbenzoic acid (1.0 equiv)[1]

-

Thionyl chloride (1.5 equiv)[1]

-

DMF (Catalytic, 2-3 drops)[1]

-

Dichloromethane (DCM) or Toluene (Anhydrous)[1]

-

Target Amine (1.0 - 1.1 equiv)[1]

-

Triethylamine (TEA) or DIPEA (2.0 - 3.0 equiv)[1]

Procedure:

-

Activation (Acid Chloride Generation):

-

Charge an oven-dried round-bottom flask with 3-isopropylbenzoic acid and anhydrous DCM (0.5 M concentration).

-

Add Thionyl chloride dropwise at 0°C under

atmosphere.[1] -

Allow to warm to room temperature (RT) and reflux for 2–3 hours. Completion Check: Monitor by TLC (convert an aliquot to methyl ester with MeOH) or observe cessation of gas evolution.[1]

-

Critical Step: Remove excess

and solvent in vacuo (rotary evaporator) to yield the crude oil. Re-dissolve immediately in fresh anhydrous DCM. Do not expose to air.[1]

-

-

Coupling (Amidation):

-

In a separate vessel, dissolve the Target Amine and Base (TEA/DIPEA) in DCM. Cool to 0°C.[1][3][4]

-

Cannulate the solution of freshly prepared 3-isopropylbenzoyl chloride dropwise into the amine solution over 15–20 minutes.[1]

-

Why: Adding the acid chloride to the amine (inverse addition) prevents the formation of di-acylated byproducts if the amine is primary.

-

Stir at RT for 4–12 hours.

-

-

Workup:

Protocol B: Solvent-Free "Green" Benzoylation

Target Application: Rapid derivatization of liquid amines or scale-up with minimal waste.[1]

Based on "neat phase" protocols, this method utilizes the high reactivity of 3-isopropylbenzoyl chloride to drive the reaction without external solvents or base catalysts, relying on the exotherm to drive completion.

Procedure:

-

Preparation: Mix equimolar amounts (e.g., 10 mmol) of the liquid amine and commercial 3-isopropylbenzoyl chloride in a fume hood.

-

Reaction: Stir vigorously with a glass rod. The reaction will be exothermic and evolve HCl gas (scrubbing required).[6]

-

Completion: The mixture typically solidifies into a paste within 5–10 minutes.

-

Purification: Wash the solid cake with water (to remove amine hydrochloride salts) and recrystallize from ethanol/water.

Note: This protocol is limited to nucleophilic amines that are liquid at RT and stable to acidic byproducts.[1]

Protocol C: Friedel-Crafts Acylation

Target Application: Synthesis of aryl ketones (e.g., 3-isopropylbenzophenone derivatives).[1]

This reaction attaches the 3-isopropylbenzoyl group to an aromatic core.[1] The meta-isopropyl group provides unique steric bulk that can influence regioselectivity on the substrate ring.[1]

Figure 2: Mechanism of Friedel-Crafts acylation via the resonance-stabilized acylium ion.[1][7]

Procedure:

-

Complex Formation: Suspend anhydrous

(1.2 equiv) in dry DCM or 1,2-dichloroethane (DCE) at 0°C. -

Addition: Add 3-isopropylbenzoyl chloride (1.0 equiv) dropwise. Stir for 15 min to form the acylium ion complex.

-

Substrate Addition: Add the aromatic substrate (1.0 equiv) slowly.[1]

-

Optimization: If the substrate is activated (e.g., anisole), keep at 0°C. If deactivated, heat to reflux (60–80°C).

-

-

Quench: Pour the mixture carefully onto ice/HCl to break the aluminum complex.

Optimization & Troubleshooting Guide

| Variable | Recommendation | Scientific Rationale |

| Base Selection | DIPEA or TEA | Non-nucleophilic bases scavenge the HCl byproduct without attacking the carbonyl carbon.[1] Pyridine can be used for sluggish amines as it acts as a nucleophilic catalyst.[1][4] |

| Solvent | DCM or THF | DCM is standard.[1] THF is preferred if the amine has poor solubility, but ensure the acid chloride is added to the THF solution to minimize ring-opening side reactions. |

| Temperature | 0°C | Initial cooling prevents decomposition and controls the exotherm. 3-Isopropylbenzoyl chloride is less sterically hindered than 2-isopropyl, so it reacts rapidly; cooling is essential to prevent bis-acylation.[1] |

| Moisture Control | Strict Anhydrous | The meta-isopropyl group does not protect the carbonyl from hydrolysis as effectively as a di-ortho substitution would.[1] Use drying tubes or |

References

-

PrepChem. Synthesis of p-isopropylbenzoyl chloride. (Protocol adapted for m-isomer). Retrieved from [Link][1]

-

National Institutes of Health (NIH). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides.[1] (Detailed amide coupling protocols). Retrieved from [Link]

-

SciSpace. Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Retrieved from [Link]

-

Chemistry Steps. Friedel-Crafts Acylation Mechanism and Protocols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Isopropylbenzoyl Chloride Derivatives

Welcome to the technical support center for the purification of 3-isopropylbenzoyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these reactive intermediates. Here, we provide in-depth, field-proven insights into the common challenges and solutions encountered during the purification of this class of compounds. Our approach is rooted in explaining the "why" behind each step, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of 3-isopropylbenzoyl chloride?

The primary impurities are typically residual 3-isopropylbenzoic acid, the chlorinating agent (e.g., thionyl chloride, oxalyl chloride), and byproducts from the chlorination reaction.[1] If thionyl chloride is used, residual sulfur dioxide and hydrochloric acid will also be present.[2] Dark coloration can indicate polymerization or other side reactions, often caused by excessive heat during the reaction or distillation.[2][3]

Q2: Why is my purified 3-isopropylbenzoyl chloride yellow, and how can I remove the color?

A yellow tint in acyl chlorides can be due to impurities in the starting material or the aging of the chlorinating agent, such as thionyl chloride, which can decompose to form colored species.[3][4] To obtain a colorless product, consider the following:

-

Purify the starting 3-isopropylbenzoic acid: Recrystallization of the starting carboxylic acid can remove impurities that may lead to colored byproducts.[3]

-

Use freshly distilled thionyl chloride: This removes decomposition products that can introduce color.

-

Fractional distillation under vacuum: Careful fractional distillation is the most effective method for separating the desired acyl chloride from less volatile colored impurities.[1]

Q3: Can I use column chromatography to purify 3-isopropylbenzoyl chloride?

While possible, column chromatography is generally not the preferred method for purifying highly reactive acyl chlorides.[5] The primary challenges are:

-

Hydrolysis: Acyl chlorides readily react with moisture, including residual water in the silica gel or solvents, which will convert your product back to the carboxylic acid.[6]

-

Reactivity with silica gel: The acidic nature of silica gel can promote the degradation of the acyl chloride.

If chromatography is necessary, it must be performed under strictly anhydrous conditions with deactivated silica gel and dry, non-protic solvents.

Q4: How should I store purified 3-isopropylbenzoyl chloride?

Due to their high reactivity with atmospheric moisture, 3-isopropylbenzoyl chloride derivatives should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Storage in a cool, dry place is recommended to minimize decomposition.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-isopropylbenzoyl chloride derivatives.

Issue 1: Low Yield After Distillation

| Symptom | Potential Cause | Troubleshooting Steps |

| Product loss during distillation | Inadequate vacuum or inefficient condensation: This is especially relevant for higher boiling point derivatives. | - Ensure a stable, high vacuum is maintained throughout the distillation. - Use a well-insulated distillation apparatus to prevent heat loss. - Ensure the condenser is efficiently cooled. |

| Co-distillation with solvent: If a solvent was used in the reaction, it may co-distill with the product if not fully removed beforehand. | - Remove the reaction solvent under reduced pressure before proceeding to distillation. | |

| Polymerization in the distillation flask: Acidic residues can catalyze polymerization at elevated temperatures.[2][3] | - Before distillation, wash the crude product with a cold, dilute solution of sodium bicarbonate to neutralize any residual acid. Ensure the organic layer is thoroughly dried before distillation. |

Issue 2: Product Decomposes During Purification

| Symptom | Potential Cause | Troubleshooting Steps |

| Product turns dark upon heating for distillation | Thermal instability or presence of impurities: High temperatures can lead to decomposition or polymerization. | - Use vacuum distillation to lower the boiling point and reduce the required temperature.[3] - Ensure all acidic impurities are removed through a basic wash before distillation. |

| Product hydrolyzes back to the carboxylic acid | Exposure to moisture: Acyl chlorides are highly susceptible to hydrolysis.[6] | - Use oven-dried glassware and anhydrous reagents and solvents. - Perform all manipulations under an inert atmosphere.[3][5] - Ensure drying agents are used effectively before distillation. |

Experimental Protocols

Protocol 1: Synthesis of 3-Isopropylbenzoyl Chloride from 3-Isopropylbenzoic Acid

This protocol outlines the synthesis of 3-isopropylbenzoyl chloride using thionyl chloride, a common and effective chlorinating agent.[7]

Materials:

-

3-Isopropylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (optional, as solvent)

-

Anhydrous diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution (cold)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 3-isopropylbenzoic acid. If desired, an anhydrous solvent like toluene can be used.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask. Add a catalytic amount (1-2 drops) of DMF.

-

Reaction: Heat the mixture to reflux (the reaction temperature will depend on whether a solvent is used; for neat thionyl chloride, the boiling point is 76 °C). The reaction is typically complete when the evolution of gas (HCl and SO₂) ceases, and the solution becomes clear.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool. Excess thionyl chloride can be removed by distillation at atmospheric pressure or under reduced pressure.

-

Work-up:

-

Dilute the crude product with a dry, inert solvent like diethyl ether.

-

Carefully wash the organic solution with cold 5% sodium bicarbonate solution to neutralize any remaining acidic impurities. Vent the separatory funnel frequently as CO₂ will be evolved.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure.

Protocol 2: Purification by Vacuum Distillation

Fractional distillation under reduced pressure is the most effective method for purifying liquid 3-isopropylbenzoyl chloride derivatives.[1]

Apparatus:

-

A short-path distillation apparatus is recommended to minimize product loss.

-

Use a vacuum pump capable of achieving a stable, low pressure.

-

Ensure all glassware is thoroughly dried.

Procedure:

-

Setup: Assemble the distillation apparatus and ensure all joints are well-sealed.

-

Distillation:

-

Heat the crude 3-isopropylbenzoyl chloride in the distillation flask using an oil bath.

-

Slowly reduce the pressure to the desired level.

-

A forerun containing any residual solvent or low-boiling impurities may be collected first.

-

Boiling Point Estimation for Substituted Benzoyl Chlorides:

| Compound | Boiling Point (°C) at Atmospheric Pressure |

| Benzoyl Chloride | 197.2 |

| 3-Chlorobenzoyl Chloride | 225[8] |

| 3-Methylbenzyl chloride | 195-196[9] |

Note: The presence of the isopropyl group will increase the molecular weight and likely the boiling point compared to benzoyl chloride. However, the exact boiling point under vacuum will need to be determined empirically.

Visualizing the Workflow

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 3-isopropylbenzoyl chloride.

Troubleshooting Logic Diagram

Caption: Troubleshooting logic for common purification issues.

References

-

Ataman Kimya. BENZOYL CHLORIDE. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of p-isopropylbenzoyl chloride. [Link]

- Google Patents. CN104230703A - Method for synthesizing high-purity benzoyl chloride.

-

Ataman Kimya. BENZOYL CHLORIDE. [Link]

-

YouTube. Making benzoyl chloride. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

- Google Patents. US6727384B1 - Method for purifying acid chlorides.

-

ResearchGate. Condensation of amino acids and substituted benzoyl chloride. [Link]

-

LookChem. General procedures for the purification of Acid chlorides. [Link]

-

ResearchGate. Acid Chloride/ chloroformate purification?. [Link]

-

Reddit. Drying agents for Acyl halides. [Link]

-

Nippon Light Metal Company, Ltd. Fine Chemicals. [Link]

-

ACS Omega. Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]

-

Digital Commons @ NJIT. Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. [Link]

-

PENTA. Benzoyl chloride. [Link]

-

Cheméo. Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). [Link]

Sources

- 1. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. 3-Chlorobenzoyl chloride 97 618-46-2 [sigmaaldrich.com]

- 9. 3-甲基氯化苄 98% | Sigma-Aldrich [sigmaaldrich.com]

Minimizing side reactions when using 3-Isopropylbenzoyl chloride

Technical Support Center: 3-Isopropylbenzoyl Chloride Optimization Guide

Introduction: The Reagent Profile

3-Isopropylbenzoyl chloride (CAS: 25064-79-1) is a critical electrophile used to introduce the 3-isopropylbenzoyl pharmacophore.[1] While it shares the general reactivity profile of benzoyl chlorides, the meta-isopropyl substituent introduces specific lipophilic and steric nuances that influence workup efficiency and impurity profiles.

This guide addresses the three most common failure modes reported by our users:

-

Hydrolytic Degradation (Formation of 3-isopropylbenzoic acid).

-

Solvent-Mediated Impurities (Dimethylamide formation via DMF).

-

Workup Emulsions (Caused by the lipophilic isopropyl chain).

Category 1: Storage & Handling (Pre-Reaction)

Q: My reagent appears as a white solid or has white crusts, but the CoA says it is a liquid. Is it compromised? A: Yes, likely due to hydrolysis.[2] Causality: 3-Isopropylbenzoyl chloride is a moisture-sensitive liquid. Exposure to atmospheric humidity causes rapid hydrolysis to 3-isopropylbenzoic acid , which is a solid at room temperature. The "white crust" is the carboxylic acid byproduct. Self-Validating Protocol (Purity Check): Do not rely on visual inspection alone. Perform a Methanol Quench Test before critical reactions:

-

Dissolve 50 µL of the reagent in 1 mL of dry DCM.

-

Add 200 µL of dry Methanol (MeOH).

-

Wait 5 minutes.

-

Run TLC or LC-MS.

-

Pass: Single peak/spot corresponding to Methyl 3-isopropylbenzoate.

-

Fail: Presence of a second peak corresponding to 3-isopropylbenzoic acid (which does not esterify rapidly under these mild conditions).

-

Q: How do I store this to prevent the "white crust" formation? A: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Technical Insight: The isopropyl group increases the lipophilicity of the molecule, making the hydrolyzed acid byproduct difficult to remove in aqueous washes if it forms in significant quantities. Prevention is far superior to remediation. Tape the septa with Parafilm and store in a desiccator if possible.

Category 2: Reaction Optimization (During Synthesis)

Q: I see a "Dimethylamide" impurity (M+27 mass shift) in my LC-MS. Where is this coming from?

A: This is a solvent-mediated side reaction caused by using DMF (Dimethylformamide).

Mechanism: DMF can act as a nucleophile towards acid chlorides, forming a Vilsmeier-Haack type intermediate (

-

Avoid: Using DMF as the primary solvent.

-

Alternative: Use DCM (Dichloromethane), THF (Tetrahydrofuran), or 2-MeTHF.

-

If DMF is required (for solubility): Use it only catalytically or ensure the nucleophile (amine/alcohol) is added immediately after dissolving the acid chloride to outcompete the solvent reaction.

Q: Can I use DMSO to improve solubility? A: ABSOLUTELY NOT. Risk: DMSO reacts violently with acid chlorides (Pfitzner-Moffatt activation). This consumes your reagent, generates toxic chloromethyl methyl sulfide, and produces significant heat. Visual Indicator of Failure: The reaction mixture will fume, turn yellow/orange rapidly, and exotherm uncontrollably.

Q: I am observing anhydride formation. How do I stop this? A: Anhydride formation (Sym-anhydride) occurs when the reaction pH is too high or water is present. Causality: If water hydrolyzes a portion of the acid chloride to the acid, the remaining acid chloride reacts with the acid (in the presence of base) to form the anhydride. Corrective Action:

-

Dry Solvents: Ensure water content is <50 ppm (Karl Fischer).

-

Base Addition: Add the base (e.g., TEA, DIPEA) slowly or use a weaker base (Pyridine) if the nucleophile is acid-sensitive. High local concentrations of strong base promote anhydride formation.

Category 3: Workup & Purification (Post-Reaction)

Q: The workup is forming a stubborn emulsion. How do I break it? A: The 3-isopropyl group adds significant lipophilicity, acting like a surfactant when ionized acid byproducts are present. Protocol:

-

Acid Wash: Wash the organic layer with 1M HCl first. This protonates any residual amine and breaks amine-stabilized emulsions.

-

Brine Back-Extraction: Do not just add brine; saturate the aqueous layer with solid NaCl.

-

Filtration: If a "rag layer" persists, filter the biphasic mixture through a pad of Celite. The solid particulates stabilizing the emulsion will be removed.